molecular formula C18H23N3O2S B11470693 3-(5-Butylthiophen-2-yl)-6-pentyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

3-(5-Butylthiophen-2-yl)-6-pentyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

Cat. No.: B11470693
M. Wt: 345.5 g/mol
InChI Key: YDVAITZJXOFYFW-UHFFFAOYSA-N
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Description

3-(5-butyl-2-thienyl)-6-pentylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a unique combination of a thienyl group, an isoxazole ring, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-butyl-2-thienyl)-6-pentylisoxazolo[5,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienyl and isoxazole intermediates, followed by their coupling and cyclization to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(5-butyl-2-thienyl)-6-pentylisoxazolo[5,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-butyl-2-thienyl)-6-pentylisoxazolo[5,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-butyl-2-thienyl)-6-pentylisoxazolo[5,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(5-butyl-2-thienyl)-6-pentylisoxazole: Lacks the pyrimidinone core but shares the thienyl and isoxazole groups.

    6-pentylisoxazolo[5,4-d]pyrimidin-4(5H)-one: Similar core structure but without the thienyl group.

Uniqueness

3-(5-butyl-2-thienyl)-6-pentylisoxazolo[5,4-d]pyrimidin-4(5H)-one is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

3-(5-butylthiophen-2-yl)-6-pentyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C18H23N3O2S/c1-3-5-7-9-14-19-17(22)15-16(21-23-18(15)20-14)13-11-10-12(24-13)8-6-4-2/h10-11H,3-9H2,1-2H3,(H,19,20,22)

InChI Key

YDVAITZJXOFYFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=C(C(=NO2)C3=CC=C(S3)CCCC)C(=O)N1

Origin of Product

United States

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